molecular formula C8H10N2 B13625080 1-(pent-4-yn-1-yl)-1H-pyrazole

1-(pent-4-yn-1-yl)-1H-pyrazole

Cat. No.: B13625080
M. Wt: 134.18 g/mol
InChI Key: OJFUNMFSXWAZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pent-4-yn-1-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pent-4-yn-1-yl)-1H-pyrazole typically involves the reaction of pent-4-yn-1-yl tosylate with hydrazine or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired pyrazole ring. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

1-(pent-4-yn-1-yl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .

Scientific Research Applications

1-(pent-4-yn-1-yl)-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(pent-4-yn-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(pent-4-yn-1-yl)-1H-pyrazole is unique due to its specific structural features, such as the pent-4-yn-1-yl group attached to the pyrazole ring.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

1-pent-4-ynylpyrazole

InChI

InChI=1S/C8H10N2/c1-2-3-4-7-10-8-5-6-9-10/h1,5-6,8H,3-4,7H2

InChI Key

OJFUNMFSXWAZPG-UHFFFAOYSA-N

Canonical SMILES

C#CCCCN1C=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.